molecular formula C20H19N5O B2595382 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile CAS No. 303986-48-3

2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile

Cat. No.: B2595382
CAS No.: 303986-48-3
M. Wt: 345.406
InChI Key: NGYJEQSGNYFJIF-OEAKJJBVSA-N
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Description

The compound “2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile” has a molecular formula of C20H19N5O . Its average mass is 345.398 Da and its monoisotopic mass is 345.158966 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not available in the search results .

Scientific Research Applications

Chemical Library Development

The compound has been utilized in generating a diverse library of chemical compounds. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar ketonic Mannich base, was involved in alkylation and ring closure reactions to produce a structurally diverse library, indicating potential pathways for further chemical synthesis and exploration using related compounds (Roman, 2013).

Formation of Novel Triazafulvalene Systems

The compound has been implicated in the formation of new triazafulvalene systems. Specifically, a process involving cycloaddition followed by substitution of the dimethylamino group with aromatic or heteroaromatic amines resulted in the creation of new triazafulvalene systems, showcasing the compound's role in synthesizing novel molecular structures (Uršič, Svete, & Stanovnik, 2010).

Conformational Stabilization in Molecular Networks

The compound was found to stabilize molecular conformations through intramolecular interactions. For example, one study explored the conformation of a sterically hindered compound, stabilized via intramolecular CH-O and CH-π interactions, leading to a gauche conformation between heterocyclic rings and a phenyl ring. This emphasizes the compound's role in influencing molecular structure and stability (Tewari & Dubey, 2009).

Catalysis in Synthesis of Heterocyclic Compounds

The compound has been used in catalytic processes to synthesize heterocyclic compounds. A study described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by a similar compound, demonstrating its potential in catalyzing the formation of complex heterocyclic structures (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Molecular Packing and Crystal Structure Analysis

The compound contributes to molecular packing and crystal structure formation. Research on related compounds has revealed diverse molecular packing, with slight structural differences leading to variations in space groups and molecular arrangements, showing the compound's relevance in crystallography and molecular structure studies (Valkonen et al., 2012).

Properties

IUPAC Name

4-(dimethylamino)-2-[2-[(E)-phenylmethoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24(2)19-10-11-22-20(18(19)13-21)25-12-6-9-17(25)14-23-26-15-16-7-4-3-5-8-16/h3-12,14H,15H2,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYJEQSGNYFJIF-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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